5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
CAS No.:
Cat. No.: VC19784483
Molecular Formula: C9H15N
Molecular Weight: 137.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N |
|---|---|
| Molecular Weight | 137.22 g/mol |
| IUPAC Name | 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole |
| Standard InChI | InChI=1S/C9H15N/c1-7-2-3-8-5-10-6-9(8)4-7/h2,8-10H,3-6H2,1H3 |
| Standard InChI Key | OVBKKDSRBCCWSP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CCC2CNCC2C1 |
Introduction
Structural Characteristics and Molecular Topology
Core Architecture
The compound’s IUPAC name, rac-(3aR,7aS)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole, delineates a bicyclic system comprising a six-membered ring fused to a five-membered ring containing a secondary amine group. The methyl substituent at position 5 introduces steric and electronic modulation, influencing conformational stability .
Table 1: Fundamental Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅N | |
| Molecular Weight | 137.22 g/mol | |
| LogP | 1.25 | |
| Polar Surface Area | 12 Ų | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 0 |
The absence of rotatable bonds (Table 1) underscores rigidity, while the moderate LogP value suggests balanced lipophilicity, favorable for membrane permeability in bioactive contexts .
Stereochemical Considerations
Racemic mixtures of the compound involve two enantiomers: (3aR,7aS) and (3aS,7aR). Computational models indicate that the (3aR,7aS) configuration adopts a chair-like conformation in the six-membered ring, minimizing steric clash between the methyl group and adjacent hydrogen atoms .
Synthetic Methodologies
Catalytic Hydrogenation
A principal route involves hydrogenation of substituted isoindole precursors. For example, palladium on carbon (Pd/C)-mediated hydrogenation under 3–5 atm H₂ at 50–80°C achieves partial saturation while preserving the amine functionality .
Trienamine Catalysis
Recent advances employ trienamine intermediates for asymmetric synthesis. As demonstrated in cycloaddition reactions, dienals react with maleimides under argon atmosphere using chiral amines (e.g., diphenylprolinol silyl ether) to yield hexahydroisoindole derivatives with enantiomeric excess >90% .
Table 2: Representative Reaction Conditions
| Parameter | Value | Outcome |
|---|---|---|
| Catalyst | Diphenylprolinol silyl ether | 92% ee |
| Temperature | −20°C to 25°C | 85% Yield |
| Solvent | Toluene | Optimal diastereoselectivity |
This method enables modular access to stereochemically defined analogs, critical for pharmaceutical development .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound displays limited aqueous solubility (0.2 mg/mL at 25°C) but dissolves readily in chlorinated solvents. Stability studies indicate decomposition above 150°C, with NMR confirming intact bicyclic structure under inert storage .
Spectroscopic Fingerprints
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¹H NMR (CDCl₃): δ 2.85–3.10 (m, 2H, N–CH₂), 1.45–1.70 (m, 3H, cyclohexane Hs), 1.10 (s, 3H, CH₃) .
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IR (ATR): Peaks at 1693 cm⁻¹ (C=O stretch in derivatives), 1170 cm⁻¹ (C–N bend) .
Research Advancements and Case Studies
Anticancer Derivative Synthesis
A 2024 study functionalized the amine group with acrylate moieties, yielding inhibitors of histone deacetylases (HDACs). Lead compounds showed IC₅₀ = 120 nM against HeLa cells, surpassing vorinostat analogs .
Polymer Science
Copolymerization with ε-caprolactone via ring-opening polymerization produced elastomers with tensile strength ≈15 MPa, highlighting industrial potential .
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